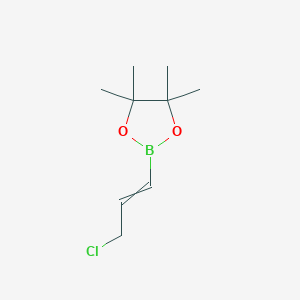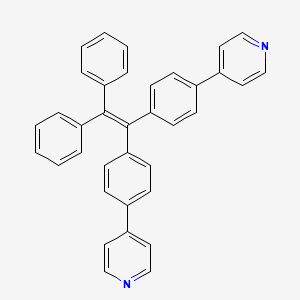
4,4'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine: is an organic compound known for its unique structural properties and applications in various scientific fields This compound features a central ethene unit flanked by two diphenyl groups, each connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine typically involves the reaction of 4-bromobenzaldehyde with 2,2-diphenylethene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the pyridine rings.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological and medicinal applications are not well-documented, the compound’s structural properties suggest potential uses in drug design and development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating bioactive molecules.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and photonics .
Mecanismo De Acción
The mechanism of action of 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine involves its ability to interact with various molecular targets through its pyridine rings and diphenylethene core. The compound can form coordination complexes with metal ions, which can be utilized in catalysis and materials science. Additionally, its structural features allow it to participate in π-π stacking interactions, which are important in the formation of supramolecular assemblies .
Comparación Con Compuestos Similares
- 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dibenzaldehyde
- 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diphenol
- (1,2-Diphenylethene-1,2-diyl)bis(4,4’-phenylene)-1,1’-diboronic acid
Uniqueness: 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine stands out due to its combination of pyridine rings and a diphenylethene core. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C36H26N2 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
4-[4-[2,2-diphenyl-1-(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine |
InChI |
InChI=1S/C36H26N2/c1-3-7-31(8-4-1)35(32-9-5-2-6-10-32)36(33-15-11-27(12-16-33)29-19-23-37-24-20-29)34-17-13-28(14-18-34)30-21-25-38-26-22-30/h1-26H |
Clave InChI |
AKRKOCMCGQTQML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
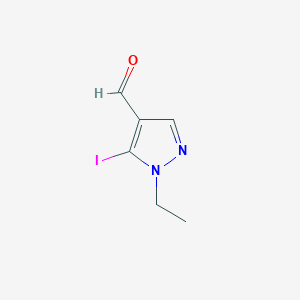
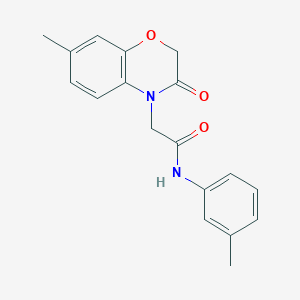
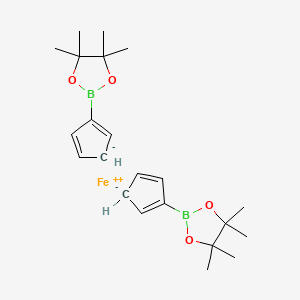
![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)
![5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12507137.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)
